molecular formula C5H9Br2N3 B13460174 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide

1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide

Cat. No.: B13460174
M. Wt: 270.95 g/mol
InChI Key: DXXINXOENVJRGF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopropyl group attached to the triazole ring, and it is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide typically involves the reaction of 1H-1,2,3-triazole with 3-bromopropyl bromide in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, solvents such as ethanol or tetrahydrofuran (THF), and catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific nucleophile or reagent used and the reaction conditions.

Scientific Research Applications

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with nucleophiles, making it a valuable tool in synthetic chemistry and biological research.

Properties

Molecular Formula

C5H9Br2N3

Molecular Weight

270.95 g/mol

IUPAC Name

1-(3-bromopropyl)triazole;hydrobromide

InChI

InChI=1S/C5H8BrN3.BrH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2;1H

InChI Key

DXXINXOENVJRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCBr.Br

Origin of Product

United States

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